Cas no 1270585-87-9 (Benzenemethanol, 2,6-dimethyl-α-propyl-)

Benzenemethanol, 2,6-dimethyl-α-propyl- structure
1270585-87-9 structure
Product name:Benzenemethanol, 2,6-dimethyl-α-propyl-
CAS No:1270585-87-9
MF:C12H18O
Molecular Weight:178.270723819733
MDL:MFCD15478819
CID:5158554

Benzenemethanol, 2,6-dimethyl-α-propyl- 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, 2,6-dimethyl-α-propyl-
    • 2,6-Dimethyl-α-propylbenzenemethanol
    • MDL: MFCD15478819
    • インチ: 1S/C12H18O/c1-4-6-11(13)12-9(2)7-5-8-10(12)3/h5,7-8,11,13H,4,6H2,1-3H3
    • InChIKey: BSEILGMNSPAUGM-UHFFFAOYSA-N
    • SMILES: C(C1C(=CC=CC=1C)C)(O)CCC

Benzenemethanol, 2,6-dimethyl-α-propyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB573939-5 g
1-(2,6-Dimethylphenyl)-1-butanol; .
1270585-87-9
5g
€1,378.50 2022-07-28
abcr
AB573939-1 g
1-(2,6-Dimethylphenyl)-1-butanol; .
1270585-87-9
1g
€551.60 2022-07-28
abcr
AB573939-5g
1-(2,6-Dimethylphenyl)-1-butanol; .
1270585-87-9
5g
€1512.80 2023-08-31
abcr
AB573939-1g
1-(2,6-Dimethylphenyl)-1-butanol; .
1270585-87-9
1g
€602.60 2023-08-31

Benzenemethanol, 2,6-dimethyl-α-propyl- 関連文献

Benzenemethanol, 2,6-dimethyl-α-propyl-に関する追加情報

Research Brief on Benzenemethanol, 2,6-dimethyl-α-propyl- (CAS: 1270585-87-9): Recent Advances and Applications

Benzenemethanol, 2,6-dimethyl-α-propyl- (CAS: 1270585-87-9) is a chemical compound of significant interest in the pharmaceutical and chemical biology fields. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This research brief consolidates the latest findings on this compound, focusing on its structural properties, synthetic applications, and pharmacological relevance.

Structural analysis of Benzenemethanol, 2,6-dimethyl-α-propyl- reveals a unique aromatic framework with a propyl side chain, which contributes to its lipophilicity and potential for crossing biological membranes. Recent computational studies have explored its conformational stability and interactions with biological targets, suggesting its utility in drug design. For instance, molecular docking simulations indicate that this compound may bind to specific enzyme active sites, making it a candidate for further development as an inhibitor or modulator.

In synthetic chemistry, Benzenemethanol, 2,6-dimethyl-α-propyl- has been employed as a versatile building block. A 2023 study demonstrated its use in the synthesis of novel heterocyclic compounds with antimicrobial properties. The study reported a high-yield, one-pot reaction leveraging the compound's reactivity under mild conditions, underscoring its value in green chemistry applications. Additionally, its role in asymmetric synthesis has been explored, with researchers achieving enantioselective transformations using chiral catalysts.

Pharmacologically, preliminary in vitro studies have shown that derivatives of Benzenemethanol, 2,6-dimethyl-α-propyl- exhibit promising activity against inflammatory markers. A recent publication in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. Mechanistic studies suggest that these derivatives inhibit cyclooxygenase-2 (COX-2) selectively, a finding that could pave the way for safer anti-inflammatory therapies.

Despite these advancements, challenges remain in optimizing the compound's bioavailability and metabolic stability. Recent pharmacokinetic studies in animal models have identified rapid hepatic clearance as a limitation, prompting investigations into prodrug strategies and formulation enhancements. Collaborative efforts between academia and industry are underway to address these hurdles, with a focus on improving drug-like properties while retaining therapeutic efficacy.

In conclusion, Benzenemethanol, 2,6-dimethyl-α-propyl- (CAS: 1270585-87-9) represents a promising candidate for further research in drug discovery and chemical biology. Its structural versatility, synthetic utility, and emerging pharmacological profile underscore its potential across multiple applications. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications, ensuring that this compound's full potential is realized in the coming years.

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